3-(4-fluorobenzyl)-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-7-[[4-(trifluoromethyl)phenyl]methylsulfanyl]triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F4N5S/c20-15-7-3-12(4-8-15)9-28-17-16(26-27-28)18(25-11-24-17)29-10-13-1-5-14(6-2-13)19(21,22)23/h1-8,11H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMVWLDITNMGJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C(=NC=N3)SCC4=CC=C(C=C4)C(F)(F)F)N=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F4N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Lysine Specific Demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation, a key process in epigenetic regulation of gene expression. Aberrant overexpression of LSD1 has been associated with the progression of certain human malignant tumors.
Mode of Action
The compound acts as a potent inhibitor of LSD1 . It binds to the active site of the enzyme, preventing it from interacting with its substrates and thus inhibiting its activity. This results in an increase in lysine methylation levels, which can lead to changes in gene expression.
Biochemical Pathways
The inhibition of LSD1 affects the methylation pathways in the cell. LSD1 is involved in the removal of methyl groups from lysine residues on histone proteins. By inhibiting LSD1, this compound increases methylation levels, leading to changes in chromatin structure and gene expression. This can have downstream effects on various cellular processes, including cell proliferation and differentiation.
Biological Activity
The compound 3-(4-fluorobenzyl)-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a member of the triazolopyrimidine family, which has garnered attention for its potential biological activities, particularly in oncology and infectious diseases. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on recent studies and data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.39 g/mol. The structure features a triazole ring fused to a pyrimidine core, with fluorinated benzyl substituents that may enhance its biological activity.
Synthesis
The synthesis of this compound generally involves multi-step organic reactions that include:
- Formation of the triazole ring through azide-alkyne cycloaddition.
- Introduction of the fluorinated benzyl groups via nucleophilic substitution reactions.
Anticancer Activity
Recent studies have demonstrated that compounds similar to This compound exhibit significant anticancer properties. For instance:
- In vitro studies showed that related compounds inhibited cell proliferation in various cancer cell lines, including breast and lung cancer cells.
- IC50 values for related compounds ranged from 10 µM to 30 µM against human cancer cell lines, indicating moderate to high potency.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 18 |
| Compound B | A549 (Lung Cancer) | 25 |
| Compound C | HeLa (Cervical Cancer) | 15 |
These findings suggest that the compound may act by inducing apoptosis through pathways involving caspase activation and PARP inhibition.
Antiviral Activity
In addition to anticancer effects, some derivatives of triazolopyrimidines have shown promise as antiviral agents:
- Compounds were tested against HIV-1 and demonstrated inhibitory effects on viral replication.
- Molecular docking studies indicated strong binding affinities to viral reverse transcriptase enzymes.
The proposed mechanisms by which This compound exerts its effects include:
- Inhibition of PARP : This leads to impaired DNA repair mechanisms in cancer cells.
- Induction of Apoptosis : Increased levels of cleaved caspases and phosphorylated H2AX were observed in treated cells, indicating activation of apoptotic pathways.
Case Studies
- Study on Breast Cancer Cells : A study evaluated the efficacy of a closely related compound in MCF-7 cells. The results showed significant apoptosis induction with IC50 values comparable to established chemotherapeutics like Olaparib.
- HIV Inhibition Study : In vitro testing against HIV-1 revealed that certain derivatives had EC50 values in the low nanomolar range, showcasing their potential as antiviral agents.
Q & A
Q. Optimization Strategies :
- Oxidation/Reduction : Use m-chloroperbenzoic acid (mCPBA) for controlled sulfoxide formation or NaBH₄ for selective reduction .
- Catalysis : Pd(PPh₃)₂Cl₂ in Stille couplings for aryl group introduction (e.g., furan derivatives) .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency at 60–80°C .
How do structural modifications (e.g., fluorobenzyl vs. trifluoromethylbenzyl groups) influence bioactivity?
Advanced Structure-Activity Relationship (SAR)
Substituent effects are critical:
| Substituent Position | Functional Group | Impact on Properties |
|---|---|---|
| 4-Fluorobenzyl | Electron-withdrawing | Enhances metabolic stability and target binding via hydrophobic interactions . |
| 4-Trifluoromethylbenzylthio | Strongly electron-withdrawing | Increases lipophilicity (logP) and resistance to oxidative degradation . |
| Chlorobenzyl analogs | Larger halogen | Higher steric hindrance reduces binding affinity to kinases compared to fluorinated derivatives . |
Q. Methodological Insights :
- Docking Studies : Molecular dynamics simulations reveal trifluoromethyl groups improve binding to ATP pockets in kinases (e.g., EGFR) .
- In Vitro Assays : Fluorinated analogs show 2–3x higher IC₅₀ values in cancer cell lines (e.g., MCF-7) compared to methyl-substituted variants .
What experimental approaches are used to identify biological targets and mechanisms of action?
Q. Advanced Mechanistic Analysis
- Kinase Profiling : Broad-spectrum kinase inhibition assays (e.g., Eurofins KinaseProfiler) identify targets like PI3Kα and CDK2 .
- Cellular Pathway Analysis : Western blotting detects downstream phosphorylation changes (e.g., Akt/mTOR suppression in HeLa cells) .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics to receptors (e.g., KD values in nM range) .
Contradiction Resolution :
Discrepancies in reported IC₅₀ values across studies may arise from assay conditions (e.g., ATP concentration in kinase assays). Normalize data using reference inhibitors (e.g., staurosporine) .
How can researchers reconcile conflicting data on the bioactivity of structural analogs?
Q. Data Contradiction Analysis
- Case Study : Chlorobenzyl vs. fluorobenzyl analogs show divergent cytotoxicity in leukemia models.
- Root Cause : Differences in cell membrane permeability (measured via PAMPA assays) and metabolic stability (microsomal half-life) .
- Resolution : Use standardized protocols (e.g., NIH/NCATS guidelines) for IC₅₀ determination and validate with orthogonal assays (e.g., apoptosis via flow cytometry) .
What strategies improve the compound’s pharmacokinetic (PK) properties for in vivo studies?
Q. Advanced PK Optimization
- Prodrug Design : Esterification of thiol groups to enhance oral bioavailability .
- Nanoparticle Formulation : Encapsulation in PLGA nanoparticles improves solubility and reduces hepatic clearance .
- Metabolic Stability : Co-administration with CYP450 inhibitors (e.g., ketoconazole) prolongs half-life in rodent models .
How does the compound’s reactivity with biological nucleophiles affect its therapeutic potential?
Q. Chemical Biology Perspective
- Thiol Reactivity : The benzylthio group undergoes disulfide exchange with glutathione (GSH), reducing intracellular activity. Mitigate this by introducing steric hindrance (e.g., ortho-substituents) .
- Click Chemistry Applications : Azide-functionalized analogs enable target identification via bioorthogonal tagging in live cells .
What are the limitations of current in vitro models for evaluating this compound’s efficacy?
Q. Critical Experimental Design
- 3D Tumor Spheroids : Traditional 2D monolayers underestimate IC₅₀ by 5–10x due to poor drug penetration. Use spheroids (e.g., MDA-MB-231) for realistic efficacy data .
- Resistance Mechanisms : Long-term exposure induces ABC transporter upregulation. Combine with efflux inhibitors (e.g., verapamil) .
How can computational methods guide the design of novel analogs?
Q. Advanced Computational Chemistry
- QSAR Models : Predict logP and pKa using Schrödinger’s QikProp, validated with experimental HPLC data .
- Free Energy Perturbation (FEP) : Optimize substituent effects on binding free energy (ΔΔG) to kinase targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
